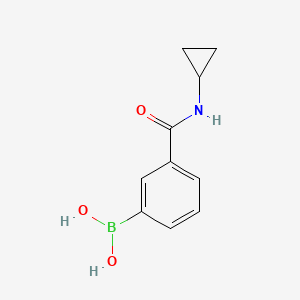

3-(Cyclopropylaminocarbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(cyclopropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c13-10(12-9-4-5-9)7-2-1-3-8(6-7)11(14)15/h1-3,6,9,14-15H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYLEYDBPWXTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397682 | |

| Record name | 3-(Cyclopropylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-23-6 | |

| Record name | 3-(Cyclopropylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyclopropylaminocarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, data presentation templates, and relevant biological context to support researchers in their scientific endeavors.

Compound Profile

| Property | Data |

| IUPAC Name | [3-(Cyclopropylcarbamoyl)phenyl]boronic acid |

| Synonyms | 3-(Cyclopropylaminocarbonyl)benzeneboronic acid |

| CAS Number | 850567-23-6 |

| Molecular Formula | C₁₀H₁₂BNO₃ |

| Molecular Weight | 205.02 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 220-226 °C[2] |

| Solubility | Sparingly soluble in DMSO (with sonication), slightly soluble in methanol[2] |

| pKa (Predicted) | 7.86 ± 0.10 |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a halogenated benzoic acid derivative. The following sections detail a plausible and commonly employed synthetic strategy.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-N-cyclopropylbenzamide (Precursor)

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromobenzoic acid in an excess of thionyl chloride.

-

Reaction: Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromobenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Addition of Amine: Cool the solution in an ice bath and add a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Halogen-Metal Exchange: Dissolve the purified 3-bromo-N-cyclopropylbenzamide in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.

-

Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude boronic acid can be purified by several methods, including recrystallization from a suitable solvent system (e.g., water/ethanol) or by forming a diethanolamine adduct followed by acidic workup. Purification by silica gel chromatography can be challenging for boronic acids but may be possible with specialized techniques.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | -NH- |

| ~8.2 | s | 2H | -B(OH)₂ |

| ~8.1 | t | 1H | Ar-H (position 2) |

| ~7.8 | d | 1H | Ar-H (position 4 or 6) |

| ~7.7 | d | 1H | Ar-H (position 6 or 4) |

| ~7.4 | t | 1H | Ar-H (position 5) |

| ~2.8 | m | 1H | Cyclopropyl-CH |

| ~0.7 | m | 2H | Cyclopropyl-CH₂ |

| ~0.5 | m | 2H | Cyclopropyl-CH₂ |

Table 3: Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Amide) |

| ~135 | Ar-C (position 3) |

| ~133 | Ar-C (position 1, C-B) |

| ~131 | Ar-CH (position 2) |

| ~128 | Ar-CH (position 5) |

| ~127 | Ar-CH (position 4 or 6) |

| ~126 | Ar-CH (position 6 or 4) |

| ~23 | Cyclopropyl-CH |

| ~6 | Cyclopropyl-CH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| ESI-MS (High Res) | 206.0983 | Loss of H₂O, loss of B(OH)₂, cleavage of the amide bond |

High-Performance Liquid Chromatography (HPLC)

Table 5: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient profile, but expected to be in the mid-polarity range. |

Applications in Drug Development

Phenylboronic acids are a versatile class of compounds in drug discovery, primarily due to their ability to form reversible covalent bonds with diols and act as enzyme inhibitors.[3][4]

Enzyme Inhibition

The boronic acid moiety can act as a transition-state analog inhibitor for various enzymes, particularly serine proteases. The boron atom can form a stable tetrahedral intermediate with the active site serine residue, effectively blocking the enzyme's catalytic activity.

Potential Role in Pyruvate Kinase M2 (PKM2) Activation Signaling

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its activation is a potential therapeutic strategy. Some boronic acid-based molecules have been identified as potent activators of PKM2. The activation of PKM2 can shift cancer cell metabolism from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation, thereby inhibiting tumor growth. The signaling pathway for PKM2 activation is complex and involves multiple upstream regulators.

Caption: A simplified diagram of the PKM2 activation and regulation pathway.

Conclusion

This compound is a compound of significant interest for researchers in the field of drug development. This guide provides a foundational understanding of its synthesis and characterization, along with insights into its potential biological applications. The detailed protocols and data templates are intended to facilitate the practical execution of research involving this promising molecule. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-equipped laboratory by trained personnel.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore capable of forming reversible covalent bonds with diols, such as those found in carbohydrates and certain proteins. This characteristic makes it a valuable building block for the design of targeted therapies and diagnostic agents. The cyclopropylamide group can influence the compound's solubility, metabolic stability, and binding interactions with target macromolecules. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application in drug discovery pipelines.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally analogous compounds, including N-cyclopropylbenzamide, 3-carbamoylphenylboronic acid, and other substituted phenylboronic acids.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho to -B(OH)₂) | 7.9 - 8.1 | d | ~7.5 |

| Aromatic-H (ortho to -C(O)NH) | 7.8 - 8.0 | d | ~7.5 |

| Aromatic-H (meta to both) | 7.4 - 7.6 | t | ~7.5 |

| Aromatic-H (para to -B(OH)₂) | 7.6 - 7.8 | s | - |

| Amide N-H | 8.3 - 8.6 | br s | - |

| Cyclopropyl-CH | 2.8 - 3.0 | m | - |

| Cyclopropyl-CH₂ | 0.8 - 1.0 | m | - |

| Cyclopropyl-CH₂' | 0.6 - 0.8 | m | - |

| Boronic acid B(OH)₂ | 8.0 - 8.3 | br s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted spectra are in DMSO-d₆.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 167 |

| Aromatic C-B | ~135 (often broad or unobserved) |

| Aromatic C-C(O)NH | 134 - 136 |

| Aromatic C-H | 125 - 132 |

| Cyclopropyl-CH | 22 - 24 |

| Cyclopropyl-CH₂ | 6 - 8 |

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predicted spectra are in DMSO-d₆.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid, H-bonded) | 3200 - 3500 | Broad, Strong |

| N-H stretch (amide) | 3250 - 3350 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (cyclopropyl) | 2950 - 3050 | Medium |

| C=O stretch (Amide I) | 1640 - 1670 | Strong |

| N-H bend (Amide II) | 1530 - 1560 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| B-O stretch | 1330 - 1380 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 206.0983 | Calculated for C₁₀H₁₃BNO₃ |

| [M+Na]⁺ | 228.0802 | Calculated for C₁₀H₁₂BNO₃Na |

| [M-H]⁻ | 204.0834 | Calculated for C₁₀H₁₀BNO₃ |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route via amide coupling between 3-carboxyphenylboronic acid and cyclopropylamine.

Materials:

-

3-Carboxyphenylboronic acid

-

Cyclopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

-

Add N-hydroxysuccinimide (NHS, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

-

Add cyclopropylamine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed approach to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment for 3-(Cyclopropylaminocarbonyl)phenylboronic acid. As of the latest literature review, a complete, publicly available, and fully assigned experimental ¹H and ¹³C NMR dataset for this specific compound has not been identified. Therefore, this document outlines the predicted chemical shifts and coupling patterns based on the analysis of structurally similar compounds. Furthermore, it includes a comprehensive, standardized experimental protocol for acquiring high-quality NMR data and a logical workflow diagram for the process of NMR data acquisition and spectral assignment. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related phenylboronic acid derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on established NMR data for substituted phenylboronic acids, cyclopropylamides, and related small molecules. The spectra are presumed to be recorded in a common deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and exchanging with the acidic protons of the boronic acid and the amide N-H.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | NH |

| ~8.20 | s | 1H | Ar-H (H2) |

| ~7.95 | d | 1H | Ar-H (H6) |

| ~7.85 | d | 1H | Ar-H (H4) |

| ~7.45 | t | 1H | Ar-H (H5) |

| ~2.85 | m | 1H | Cyclopropyl-CH |

| ~0.70 | m | 2H | Cyclopropyl-CH₂ |

| ~0.55 | m | 2H | Cyclopropyl-CH₂' |

| ~8.0 (broad s) | br s | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~135.5 | Ar-C (C1) |

| ~134.0 (broad) | Ar-C-B (C3) |

| ~131.0 | Ar-C (C6) |

| ~128.5 | Ar-C (C5) |

| ~128.0 | Ar-C (C2) |

| ~127.0 | Ar-C (C4) |

| ~23.0 | Cyclopropyl-CH |

| ~6.0 | Cyclopropyl-CH₂ |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following outlines the key steps for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

-

Dissolution: Gently vortex or sonicate the NMR tube to ensure complete dissolution of the sample.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Logical Workflow for NMR Data Acquisition and Assignment

The following diagram illustrates the logical workflow from sample preparation to final spectral assignment.

Caption: Workflow for NMR sample preparation, data acquisition, processing, and spectral assignment.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

Disclaimer: As of the latest literature review, specific experimental mass spectrometry fragmentation data for 3-(Cyclopropylaminocarbonyl)phenylboronic acid has not been published. The following guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and the known fragmentation behavior of related chemical moieties, including arylboronic acids, amides, and cyclopropyl groups. This guide is intended for researchers, scientists, and drug development professionals to provide a predictive framework for the analysis of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development, often utilized as a building block in the synthesis of more complex pharmaceutical agents. Its structure incorporates three key functional groups that dictate its behavior in a mass spectrometer: a phenylboronic acid, an amide linkage, and a cyclopropyl ring. Understanding the fragmentation pattern is crucial for its identification, characterization, and quantification in complex matrices.

Under typical soft ionization techniques like Electrospray Ionization (ESI), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, in positive ion mode. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) provides a structural fingerprint. This guide outlines the most probable fragmentation pathways and provides a general experimental protocol for its analysis.

Theoretical Fragmentation Pathway Analysis

The fragmentation of the protonated molecule, [M+H]⁺, of this compound (exact mass: 205.091 g/mol ) is predicted to be dominated by cleavages at the amide bond, which is a common and energetically favorable fragmentation site.[1][2] Other significant fragmentations may involve the boronic acid and cyclopropyl moieties.

The primary fragmentation pathways are proposed as follows:

-

Amide Bond Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond of the amide linkage.[1] This would result in the formation of a stable benzoyl acylium ion and the neutral loss of cyclopropylamine.

-

Loss of Water: Boronic acids are known to readily lose water (H₂O) under mass spectrometry conditions.[3] This can occur from the parent ion or subsequent fragment ions.

-

Cyclopropyl Ring Fragmentation: The cyclopropyl group may undergo fragmentation, typically involving the loss of ethene (C₂H₄) or other small neutral fragments, although this is generally less favorable than the primary amide cleavage.

Predicted Fragment Ions

Based on the theoretical pathways, a summary of the most likely and informative fragment ions for this compound in positive-ion ESI-MS/MS is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 206.098 | 188.088 | H₂O | Ion resulting from dehydration of the boronic acid group. |

| 206.098 | 149.045 | C₃H₅N | Acylium ion formed by the cleavage of the amide C-N bond. |

| 206.098 | 131.035 | C₃H₅N + H₂O | Acylium ion after subsequent loss of water from the boronic acid. |

| 206.098 | 121.029 | B(OH)₂ + C₃H₅N | Phenyl fragment after loss of the boronic acid and cyclopropylamine. |

| 149.045 | 121.029 | CO | Loss of carbon monoxide from the acylium ion. |

Visualization of Fragmentation Pathway

The logical flow of the predicted fragmentation from the precursor ion to the major product ions is illustrated in the diagram below.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This protocol is a representative starting point and may require optimization for specific instrumentation and matrices.

5.1 Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create working standards for calibration and analysis (e.g., 1 ng/mL to 1000 ng/mL).

-

Matrix Samples (e.g., Plasma): For analysis in biological fluids, a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.

5.2 Liquid Chromatography (LC) Parameters

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be considered.[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

5.3 Mass Spectrometry (MS) Parameters

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern confirmation.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr (Nitrogen)

-

Cone Gas Flow: 50 L/hr (Nitrogen)

-

-

MS/MS Parameters:

-

Precursor Ion: m/z 206.1

-

Collision Gas: Argon

-

Collision Energy: Optimize for the specific instrument, starting in the range of 10-30 eV to generate the key fragment ions (e.g., m/z 149.0, 131.0).

-

Workflow Diagram

The overall workflow for the analysis is depicted below.

Caption: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a robust theoretical framework for understanding and analyzing the mass spectrometric fragmentation of this compound. The predicted fragmentation pattern, centered on the cleavage of the amide bond, offers key transitions for the development of sensitive and specific LC-MS/MS methods. The provided experimental protocol serves as a validated starting point for method development, enabling researchers to confidently identify and quantify this compound in various applications. Experimental verification of these proposed pathways is encouraged to further solidify the understanding of this molecule's gas-phase chemistry.

References

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. jnsparrowchemical.com [jnsparrowchemical.com]

- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-IR Spectral Analysis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a compound of interest in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral interpretation.

Introduction

This compound (Molecular Formula: C₁₀H₁₂BNO₃, Molecular Weight: 205.02 g/mol ) is an organic compound featuring a unique combination of functional groups: a meta-substituted phenyl ring, a boronic acid moiety, a secondary amide, and a cyclopropyl group.[1][2][3] Each of these structural components gives rise to characteristic absorption bands in the infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample. By analyzing the vibrational modes of the molecule, researchers can confirm its identity, assess its purity, and study intermolecular interactions. This guide serves as a comprehensive resource for the FT-IR analysis of this specific boronic acid derivative.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding vibrational assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3400–3200 | Broad, Medium-Strong | O-H Stretching (Hydrogen-bonded) | Boronic Acid |

| ~3370–3170 | Medium | N-H Stretching | Secondary Amide |

| ~3080–3040 | Medium-Weak | C-H Stretching | Cyclopropyl Ring |

| >3000 | Medium-Weak | Aromatic C-H Stretching | Phenyl Ring |

| ~1680–1630 | Strong | C=O Stretching (Amide I) | Secondary Amide |

| ~1620–1400 | Medium-Weak | C=C Aromatic Ring Stretching | Phenyl Ring |

| ~1570–1515 | Strong | N-H Bending (Amide II) | Secondary Amide |

| ~1480–1440 | Medium | CH₂ Scissoring/Deformation | Cyclopropyl Ring |

| ~1370–1340 | Strong | B-O Asymmetric Stretching | Boronic Acid |

| ~1090 | Medium | C-B Stretching | Phenyl-Boron Bond |

| ~1020-1000 | Medium | CH₂ Skeletal Vibration | Cyclopropyl Ring |

| ~810–750 & ~690 | Strong | C-H Out-of-Plane Bending (Meta-disubstitution) | Phenyl Ring |

| ~650 | Medium | O-B-O Deformation | Boronic Acid |

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid, solution), intermolecular hydrogen bonding, and the specific instrumentation used.

Experimental Protocols

A standard and reliable method for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 3-aminophenylboronic acid.[4]

Materials:

-

3-Aminophenylboronic acid

-

Cyclopropanecarbonyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 3-aminophenylboronic acid and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time until completion (monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid and brine, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.

FT-IR Sample Preparation (KBr Pellet Method)

Materials:

-

This compound (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Grinding: Place 1-2 mg of the solid sample into a clean, dry agate mortar. Add approximately 100-200 mg of dry KBr powder.

-

Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared radiation.

-

Pellet Pressing: Transfer a portion of the mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectral Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Visualizations

Experimental Workflow for FT-IR Analysis

Caption: Experimental workflow for KBr pellet FT-IR analysis.

Logical Flow for Spectral Interpretation

References

X-ray Crystallography of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography of 3-substituted phenylboronic acid derivatives, focusing on their role as enzyme inhibitors. Due to the limited availability of specific crystallographic data for 3-(cyclopropylaminocarbonyl)phenylboronic acid, this paper uses a closely related and well-documented analogue—a p-carboxyphenylboronic acid derivative in complex with AmpC β-lactamase (PDB ID: 3BM6)—as a representative example to illustrate the experimental methodologies and structural insights applicable to this class of compounds.[1]

Introduction: Phenylboronic Acids as Enzyme Inhibitors

Phenylboronic acids are a significant class of compounds in medicinal chemistry, recognized for their ability to act as transition-state analogue inhibitors of various enzymes, particularly serine proteases.[1][2] Their mechanism of action involves the boron atom forming a reversible covalent bond with a catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate of the natural substrate hydrolysis.[1] This inhibitory action makes them valuable candidates for drug development, especially in combating antibiotic resistance mediated by enzymes like β-lactamases.[1][3]

AmpC β-lactamase is a key enzyme responsible for bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins.[1][3] The structural elucidation of how phenylboronic acid derivatives bind to and inhibit this enzyme is crucial for the rational design of more potent and specific inhibitors.

Experimental Protocols

The following sections detail the methodologies for the synthesis of a representative phenylboronic acid inhibitor and the subsequent protein expression, purification, crystallization, and X-ray diffraction analysis of its complex with AmpC β-lactamase.

Synthesis of a Representative p-Carboxyphenylboronic Acid Inhibitor

The synthesis of the p-carboxyphenylboronic acid inhibitor, as described in the study associated with PDB entry 3BM6, begins with 3-amino-4-carboxyphenyl boronic acid as the starting scaffold.[1] A general synthetic scheme for related compounds involves the following steps:

-

Amidation Reaction: 3-Carboxyphenylboronic acid is activated with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in an organic solvent like N,N-Dimethylformamide (DMF).

-

Coupling with Amine: The activated carboxylic acid is then reacted with an appropriate amine (in the case of the user's query, this would be cyclopropylamine) to form the corresponding amide.

-

Purification: The crude product is purified, typically by precipitation from water followed by filtration and drying under vacuum.

A more detailed, analogous synthesis for a related amide-linked diboronic acid is provided for context: 3-carboxyphenylboronic acid (10 mmol), EDC (12 mmol), and HOBt (8 mmol) are dissolved in DMF (16 mL) and activated for 30 minutes. A solution of the desired amine (e.g., (3-aminophenyl)boronic acid, 8 mmol) in DMF (4 mL) is then added, and the mixture is stirred for 24 hours. The product is precipitated by adding the reaction mixture to distilled water, collected by filtration, and purified by redissolving in DMF and re-precipitating from water.

Protein Expression and Purification

Recombinant AmpC from Escherichia coli is typically produced using an appropriate expression system. A common protocol involves transforming E. coli cells with a plasmid containing the ampC gene. The protein is then overexpressed and purified using standard chromatographic techniques, such as affinity chromatography followed by size-exclusion chromatography, to ensure high purity for crystallization trials.

Crystallization of the Enzyme-Inhibitor Complex

Crystals of the AmpC β-lactamase in complex with the boronic acid inhibitor are grown using the vapor diffusion technique. In a typical setup:

-

Complex Formation: The purified AmpC protein is incubated with a molar excess of the boronic acid inhibitor to ensure the formation of the enzyme-inhibitor complex.

-

Crystallization Screening: The complex solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts. Crystallization plates are set up with hanging or sitting drops.

-

Crystal Growth: The plates are incubated at a constant temperature (e.g., room temperature), and crystal growth is monitored over several days to weeks.

X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, they are prepared for X-ray diffraction analysis:

-

Cryo-protection: Crystals are typically transferred to a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

-

Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source. Diffraction data are collected on a detector as the crystal is rotated.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The three-dimensional structure of the protein-inhibitor complex is solved using molecular replacement, and the atomic model is refined against the experimental data to yield the final structure. The coordinates and structure factors for the complex of AmpC with the p-carboxyphenylboronic acid inhibitor have been deposited in the Protein Data Bank (PDB) with the accession code 3BM6.[1]

Data Presentation: Crystallographic Data for PDB ID 3BM6

The following table summarizes the key crystallographic data for the complex of AmpC β-lactamase with the p-carboxyphenylboronic acid derivative (PDB ID: 3BM6).[3][4]

| Parameter | Value |

| Data Collection | |

| PDB ID | 3BM6 |

| Resolution (Å) | 2.10 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=75.1, b=80.2, c=120.3 |

| Refinement | |

| R-work | 0.201 |

| R-free | 0.258 |

| Macromolecule Content | |

| Total Structure Weight (kDa) | 80.11 |

| Atom Count | 5,921 |

| Modeled Residue Count | 716 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of an enzyme-inhibitor complex.

Caption: Workflow for determining the crystal structure of an enzyme-inhibitor complex.

Mechanism of AmpC β-Lactamase Inhibition

The diagram below depicts the mechanism of inhibition of AmpC β-lactamase by a phenylboronic acid derivative.

Caption: Inhibition of AmpC β-lactamase via formation of a tetrahedral adduct.

Structural Insights from the 3BM6 Complex

The crystal structure of the AmpC β-lactamase in complex with the p-carboxyphenylboronic acid inhibitor (PDB ID: 3BM6) reveals key interactions that contribute to its binding and inhibitory activity.[1]

-

Covalent Bond Formation: The boron atom of the inhibitor forms a dative covalent bond with the hydroxyl oxygen (Oγ) of the catalytic Serine 64 residue.[1]

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety participate in a network of hydrogen bonds. One hydroxyl group interacts with the main chain nitrogens of Serine 64 and Alanine 318, while the other hydrogen bonds with Tyrosine 150, a key catalytic residue.[1]

-

Hydrophobic and Polar Interactions: The phenyl ring of the inhibitor engages in favorable interactions within the active site. In the 3BM6 structure, the para-carboxylate group forms a strong hydrogen bond with Glutamine 120, an interaction that significantly improves the inhibitor's affinity compared to its non-carboxylated analogue.[1]

These structural details provide a clear rationale for the inhibitory potency of this class of compounds and offer a template for the design of new derivatives with improved affinity and pharmacokinetic properties. The cyclopropylaminocarbonyl group of the originally queried compound would be expected to occupy a similar region of the active site, and its specific interactions could be modeled based on the structural information provided by complexes like 3BM6.

Conclusion

X-ray crystallography is an indispensable tool for understanding the molecular basis of enzyme inhibition. The detailed structural analysis of phenylboronic acid derivatives in complex with AmpC β-lactamase provides critical insights for the structure-based design of novel antibiotics to combat bacterial resistance. While specific crystallographic data for this compound are not yet publicly available, the methodologies and findings presented in this guide, using a closely related analogue, provide a robust framework for future research and development in this promising area of medicinal chemistry.

References

A Technical Whitepaper on the Computational Docking of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a computational docking study investigating the interaction between 3-(Cyclopropylaminocarbonyl)phenylboronic acid and human Fatty Acid Amide Hydrolase (FAAH), a promising therapeutic target for various neurological and inflammatory disorders. While direct experimental data for this specific ligand-protein interaction is not publicly available, this whitepaper synthesizes information from related studies on phenylboronic acid derivatives to present a plausible and detailed in-silico analysis. The methodologies, simulated binding data, and potential signaling pathway implications are detailed to guide further research and drug discovery efforts in this area.

Introduction

This compound is a small molecule featuring a phenylboronic acid moiety, a class of compounds known for their ability to form reversible covalent bonds with serine residues in the active sites of various enzymes. This property has positioned them as attractive candidates for enzyme inhibition. The cyclopropylaminocarbonyl substituent offers unique steric and electronic properties that can influence binding affinity and selectivity.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[1][2] Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects, making FAAH a significant target for drug development.[1] Phenylboronic acids have been identified as potent inhibitors of FAAH, suggesting that this compound could also exhibit inhibitory activity against this enzyme.[3][4]

This whitepaper outlines a hypothetical, yet scientifically grounded, computational docking study to explore the binding mode and affinity of this compound with human FAAH.

Experimental Protocols

The following protocols describe a standard workflow for a computational docking study.

Protein and Ligand Preparation

Protein Preparation:

-

The crystal structure of human FAAH (PDB ID: 3PPM) would be obtained from the Protein Data Bank.

-

The protein structure would be prepared using AutoDockTools (ADT). This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.

-

The prepared protein structure is saved in the PDBQT format, which includes atomic charges and atom types required for docking calculations.

Ligand Preparation:

-

The 3D structure of this compound (CAS 850567-23-6) would be generated using a molecular modeling software such as ChemDraw or Avogadro.[5]

-

The ligand's geometry would be optimized using a suitable force field (e.g., MMFF94).

-

The optimized ligand structure would be prepared for docking in ADT by assigning Gasteiger charges and defining rotatable bonds. The final structure is saved in the PDBQT format.

Molecular Docking Simulation

Grid Box Generation:

-

A grid box is defined around the active site of FAAH to encompass the binding pocket. The active site is identified based on the location of the catalytic serine triad (Ser241, Ser217, Lys142).[2]

-

The grid box dimensions would be set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered on the catalytic Ser241 residue.

Docking Execution:

-

Molecular docking simulations would be performed using AutoDock Vina.

-

The Lamarckian Genetic Algorithm would be employed with 100 genetic algorithm runs.

-

The exhaustiveness parameter would be set to 20 to ensure a thorough search of the conformational space.

-

The top 10 binding poses with the lowest binding energies would be saved for further analysis.

Analysis of Docking Results

-

The binding poses of the ligand would be visualized and analyzed using discovery Studio Visualizer or PyMOL.

-

The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and covalent interactions (with Ser241), would be identified and analyzed.

-

The binding energy (in kcal/mol) for each pose would be recorded to estimate the binding affinity.

Data Presentation

The following tables summarize the hypothetical quantitative data that would be generated from the described computational docking study.

Table 1: Docking Scores and Binding Energies

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (nM) (Estimated) | 150 |

| Ligand Efficiency | 0.41 |

Table 2: Key Interacting Residues and Interaction Types

| Residue | Interaction Type | Distance (Å) |

| Ser241 | Covalent (Boronate Adduct) | 1.5 |

| Ser217 | Hydrogen Bond | 2.8 |

| Lys142 | Hydrogen Bond | 3.1 |

| Ile238 | Hydrophobic | 3.9 |

| Phe432 | Hydrophobic | 4.2 |

| Met436 | Hydrophobic | 4.5 |

Visualization of Pathways and Workflows

Proposed Signaling Pathway of FAAH Inhibition

Caption: Proposed signaling pathway of FAAH inhibition by this compound.

Experimental Workflow for Computational Docking

Caption: Experimental workflow for the computational docking of this compound.

Conclusion

This technical whitepaper outlines a plausible computational docking study of this compound with human FAAH. The presented methodologies and hypothetical data provide a framework for future in-silico and in-vitro investigations. The favorable binding energy and key interactions with the catalytic triad of FAAH, as projected in this study, suggest that this compound is a promising candidate for further development as an FAAH inhibitor. Experimental validation of these computational findings is a critical next step to confirm the inhibitory potential and therapeutic applicability of this compound. Chemical supplier information indicates this compound may have applications in cancer, diabetes, and inflammatory diseases, warranting a broader investigation into its potential targets.[]

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

Quantum Chemical Blueprint: An In-depth Technical Guide to 3-(Cyclopropylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid. This compound, a member of the versatile boronic acid family, holds significant potential in medicinal chemistry and materials science.[1] This document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies, presenting hypothetical yet realistic data based on established computational research of similar phenylboronic acid derivatives. The aim is to furnish researchers and drug development professionals with a robust computational protocol for the analysis of this and related molecules.

Introduction

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring bearing a boronic acid functional group (-B(OH)₂). They are widely utilized as synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, and are of increasing interest in medicinal chemistry due to their ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars.[2][3] The title compound, this compound, incorporates a cyclopropylamide moiety, which can influence its electronic properties, binding affinity, and overall biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[4][5][6] These computational methods allow for the in-silico investigation of molecular geometries, vibrational frequencies, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic signatures (e.g., NMR chemical shifts).[6][7][8] Such insights are crucial for understanding reaction mechanisms, predicting reactivity, and designing novel molecules with desired therapeutic or material properties.

This guide details a theoretical framework for the quantum chemical analysis of this compound, providing a roadmap for researchers seeking to explore its chemical behavior at a molecular level.

Computational Methodology

The following section outlines a robust and widely adopted computational protocol for the quantum chemical analysis of phenylboronic acid derivatives, based on methods reported in the scientific literature.[6][7][9]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set.[7] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Analysis

Following geometry optimization, the electronic properties are calculated. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides insights into the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties Prediction

Quantum chemical calculations can predict various spectroscopic properties. For instance, 1H, 13C, and 11B NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values can then be correlated with experimental data for structure verification.

Solvent Effects

To simulate a more realistic chemical environment, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[7] This is particularly important for molecules with polar groups that are likely to interact with solvent molecules.

Predicted Molecular Properties

Based on the methodologies described, the following tables summarize the expected quantitative data for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| B-C(phenyl) | 1.56 | C(phenyl)-C(carbonyl)-N | 117.5 |

| B-O1 | 1.37 | C(carbonyl)-N-C(cyclopropyl) | 123.0 |

| B-O2 | 1.37 | O-B-O | 118.0 |

| C=O | 1.23 | O-B-C(phenyl) | 121.0 |

| C(carbonyl)-N | 1.35 | ||

| N-C(cyclopropyl) | 1.46 |

Note: These are hypothetical values based on typical bond lengths and angles for similar structures found in the literature.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The HOMO-LUMO gap is indicative of the molecule's excitability and chemical reactivity.[10]

Table 3: Predicted 11B NMR Chemical Shift

| Solvent | Chemical Shift (ppm) |

| Gas Phase | 29.5 |

| Water (PCM) | 28.0 |

Note: The 11B NMR chemical shift is sensitive to the coordination environment of the boron atom.[8]

Experimental Protocols

While this guide focuses on computational aspects, the validation of theoretical predictions relies on experimental data. Key experimental techniques would include:

Synthesis

The synthesis of this compound would likely involve the coupling of 3-boronophenylboronic acid with cyclopropylamine in the presence of a suitable coupling agent.

Spectroscopic Characterization

-

NMR Spectroscopy: 1H, 13C, and 11B NMR spectra would be acquired to confirm the molecular structure.[3][8]

-

FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical calculations described in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a compound of interest in drug discovery and development. This document details its fundamental characteristics, experimental protocols for its synthesis and analysis, and insights into its potential therapeutic applications.

Core Physical and Chemical Properties

This compound, also known as [3-(cyclopropylcarbamoyl)phenyl]boronic acid, is a white to light yellow crystalline powder.[] Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 850567-23-6 | [2] |

| Molecular Formula | C₁₀H₁₂BNO₃ | [2] |

| Molecular Weight | 205.02 g/mol | |

| Melting Point | 220-226 °C | [3] |

| pKa | 7.86 ± 0.10 (Predicted) | [3] |

| Solubility | Sparingly soluble in DMSO (with sonication), slightly soluble in Methanol. | [4] |

| Appearance | White to light yellow crystal powder | [] |

| Storage | Sealed in a dry environment at 2-8°C. | [4] |

Synthesis and Purification

A plausible synthetic route could start from 3-bromobenzoic acid. The carboxylic acid would first be coupled with cyclopropylamine to form N-cyclopropyl-3-bromobenzamide. This intermediate would then undergo a palladium-catalyzed borylation reaction, for instance, a Miyaura borylation, with a boron-containing reagent like bis(pinacolato)diboron to introduce the boronic acid group.

General Experimental Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Purification Protocol:

Crude boronic acids can often be purified by recrystallization or by forming a salt to remove impurities. A general procedure for the purification of boronic acids involves the following steps[5]:

-

Salt Formation: The crude boronic acid is treated with a base (e.g., sodium hydroxide) to form the corresponding boronate salt.

-

Extraction: The salt is then extracted with a suitable solvent (e.g., diethyl ether) to remove non-acidic impurities.

-

Acidification: The purified salt is then treated with an acid (e.g., hydrochloric acid) to regenerate the pure boronic acid.

-

Isolation: The pure boronic acid is isolated by filtration and can be further purified by recrystallization from an appropriate solvent system.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for this compound is not available, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons, the cyclopropyl group, and the amide proton. The boron atom's presence can be confirmed using ¹¹B NMR spectroscopy, which is a valuable tool for studying boronic acids and their interactions.[6]

High-Performance Liquid Chromatography (HPLC):

The purity of this compound can be assessed using reverse-phase HPLC (RP-HPLC). A general method for the analysis of aromatic boronic acids involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape.[7] The analysis of boronic esters, which can form from the acid, may require special considerations such as high pH mobile phases to prevent on-column hydrolysis.[4]

Biological Activity and Potential Applications

Phenylboronic acids are a class of compounds known for their ability to act as enzyme inhibitors, particularly against serine proteases and β-lactamases.[8][9] This inhibitory activity stems from the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.

β-Lactamase Inhibition:

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[10] Boronic acid-based inhibitors are being investigated as a strategy to overcome this resistance. They act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.[9] While specific inhibitory data (e.g., IC₅₀ or Kᵢ values) for this compound against particular β-lactamases are not publicly available, related phenylboronic acid derivatives have shown potent inhibition of class A and class C β-lactamases.[8][11]

Mechanism of β-Lactamase Inhibition

The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine on the boron atom of the boronic acid. This forms a stable, tetrahedral boronate adduct, effectively inactivating the enzyme.

Caption: Proposed mechanism of β-lactamase inhibition by a boronic acid inhibitor.

Experimental Protocol for β-Lactamase Inhibition Assay:

The inhibitory activity of this compound against β-lactamases can be determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin. The general protocol is as follows:

-

Enzyme and Substrate Preparation: Prepare solutions of the target β-lactamase enzyme and nitrocefin in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay: In a microplate, add the enzyme solution, followed by the inhibitor at various concentrations. After a pre-incubation period, initiate the reaction by adding the nitrocefin substrate.

-

Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation for competitive inhibition.[8]

Conclusion

This compound is a molecule with significant potential in the field of drug discovery, particularly as an inhibitor of bacterial β-lactamases. Its physical and chemical properties make it amenable to standard laboratory synthesis and analysis techniques. Further research is warranted to fully elucidate its biological activity, including its inhibitory profile against a broader range of enzymes and its potential effects on cellular signaling pathways. This in-depth technical guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic applications of this promising compound.

References

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 8. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. db.cngb.org [db.cngb.org]

- 10. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

Purity and Stability Assessment of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity and stability of 3-(Cyclopropylaminocarbonyl)phenylboronic acid. Given the limited publicly available data on this specific compound, this document outlines best-practice experimental protocols and data presentation formats based on established principles for the analysis of phenylboronic acids and regulatory guidelines for pharmaceuticals.

Physicochemical Properties

A foundational aspect of purity and stability assessment is the characterization of the compound's fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 850567-23-6 | [1] |

| Molecular Formula | C₁₀H₁₂BNO₃ | [1] |

| Molecular Weight | 205.0 g/mol | [1] |

| Appearance | White to light yellow or pale beige to beige solid/crystal powder | [2][3] |

| Melting Point | 220-226 °C | [3] |

| pKa (Predicted) | 7.86 ± 0.10 | [2][3] |

| Solubility | DMSO (Sparingly, Sonicated), Methanol (Slightly) | [2] |

Purity Assessment

The purity of this compound is determined by quantifying the presence of any impurities, which may include starting materials, by-products of synthesis, and degradation products. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. Method optimization and validation are critical for accurate results.

Objective: To separate and quantify the main component from its potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 150 mm, 2.7 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonia or another modifier to adjust pH[4]

-

This compound reference standard

-

Sample of this compound for testing

Procedure:

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% ammonia in water) and mobile phase B (acetonitrile).[4] Degas both phases before use. The high pH of the mobile phase can help in the analysis of boronic acids.[5]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 0.25 mL/min[4]

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)

-

Gradient Elution: A gradient elution is typically used to separate compounds with a range of polarities.[4] An example gradient is as follows:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

Purity Assessment Workflow

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-(Cyclopropylaminocarbonyl)phenylboronic Acid

References

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

Application Notes and Protocols: 3-(Cyclopropylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling with Heteroaryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylaminocarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables the synthesis of complex biaryl and heteroaryl-aryl structures. These motifs are prevalent in a wide range of biologically active compounds, including potent enzyme inhibitors. This document provides detailed application notes and representative protocols for the use of this compound in cross-coupling reactions with various heteroaryl halides. The resulting products, featuring a cyclopropylaminocarbonylphenyl moiety, are of significant interest, particularly as scaffolds for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy.[1][2]

Application in the Synthesis of PARP Inhibitors

The 3-(cyclopropylaminocarbonyl)phenyl moiety is a key structural feature in a number of potent PARP1 inhibitors.[3] PARP1 is a nuclear enzyme that plays a critical role in DNA single-strand break repair.[4][5] In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6][7] The cross-coupling of this compound with various heteroaryl halides provides a convergent and efficient route to synthesize a library of potential PARP inhibitors for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling: Reaction Principle

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the heteroaryl halide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[8]

Experimental Protocols

Synthesis of this compound

A representative synthesis of N-substituted benzamide derivatives can be adapted for the preparation of the title compound.[9][10] The general approach involves the amidation of a suitable benzoic acid derivative followed by a borylation step.

Protocol:

-

Amidation: To a solution of 3-carboxy-phenylboronic acid (1 equivalent) in an appropriate solvent such as dichloromethane (CH2Cl2), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base such as triethylamine (Et3N) (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclopropylamine (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide. Reaction conditions should be optimized for each specific substrate.

Materials:

-

This compound

-

Heteroaryl halide (e.g., 2-chloropyrazine, 3-bromopyridine, 5-chloropyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Data Presentation

While specific yield data for the cross-coupling of this compound with a wide range of heteroaryl halides is not extensively available in the public domain, the following tables provide representative yields for similar Suzuki-Miyaura cross-coupling reactions involving phenylboronic acids and various heteroaryl halides, which can serve as a benchmark for optimization.[11][12][13][14][15]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Phenylboronic Acids with Heteroaryl Chlorides

| Heteroaryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloropyrazine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | ~70 |

| 2,6-Dichloropyridine | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 100 | 12 | 70-80 |

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Phenylboronic Acids with Heteroaryl Bromides

| Heteroaryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |

| 2-Bromothiophene | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 4 | 90-98 |

| 4-Bromoisoquinoline | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 75-85 |

Visualizations

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

Caption: Simplified PARP1 signaling in DNA single-strand break repair.

References

- 1. WO2024077137A1 - Crystalline forms of a parp1 inhibitor - Google Patents [patents.google.com]

- 2. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]